molecular formula C11H19ClN2O3 B6281852 tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate CAS No. 1626387-98-1

tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate

Cat. No.: B6281852
CAS No.: 1626387-98-1
M. Wt: 262.7
InChI Key:
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Description

Tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate typically involves the protection of the amine group in piperazine followed by carboxylation. One common method is the reaction of 3-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity of the compound to its target. The piperazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(carboxy)-piperazine-1-carboxylate
  • 3-Methylpiperazine-1-carboxylate
  • Tert-butyl 4-(hydroxy)-3-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which provide distinct steric and electronic properties. These features can influence its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1626387-98-1

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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